1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with an ethyl group and a trifluoroethanol moiety
Preparation Methods
The synthesis of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcyclohexanone and trifluoroacetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group in 4-ethylcyclohexanone to form the corresponding alcohol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield different alcohol derivatives.
Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form ethers.
Scientific Research Applications
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
4-Ethylcyclohexanol: This compound lacks the trifluoroethanol moiety, resulting in different chemical and physical properties.
2,2,2-Trifluoroethanol: While it shares the trifluoroethanol group, it does not have the cyclohexane ring, leading to distinct reactivity and applications.
Cyclohexanol: This compound is structurally simpler and does not contain the ethyl or trifluoroethanol substituents, making it less versatile in certain applications.
Properties
Molecular Formula |
C10H17F3O |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H17F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h7-9,14H,2-6H2,1H3 |
InChI Key |
YRXZQHOITQARAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C(F)(F)F)O |
Origin of Product |
United States |
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